

PNU-100766-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: PNU-100766-d8

Cat. No.: B196449

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An In-Depth Technical Guide to **PNU-100766-d8**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PNU-100766-d8**, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Information

PNU-100766-d8 is the deuterated form of PNU-100766, more commonly known as Linezolid.

[1] Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is effective against serious infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1] The deuteration of the molecule is often employed in drug development to study its pharmacokinetic and metabolic profiles.[1]

Chemical and Physical Properties

The key identifiers and molecular characteristics of **PNU-100766-d8** are summarized in the table below.

Property	Value
CAS Number	1032182-14-1
Molecular Formula	C ₁₆ H ₁₂ D ₈ FN ₃ O ₄
Molecular Weight	345.40 g/mol
Synonyms	Deuterated Labeled Linezolid
Target	Bacterial Protein Synthesis
Storage	4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light).

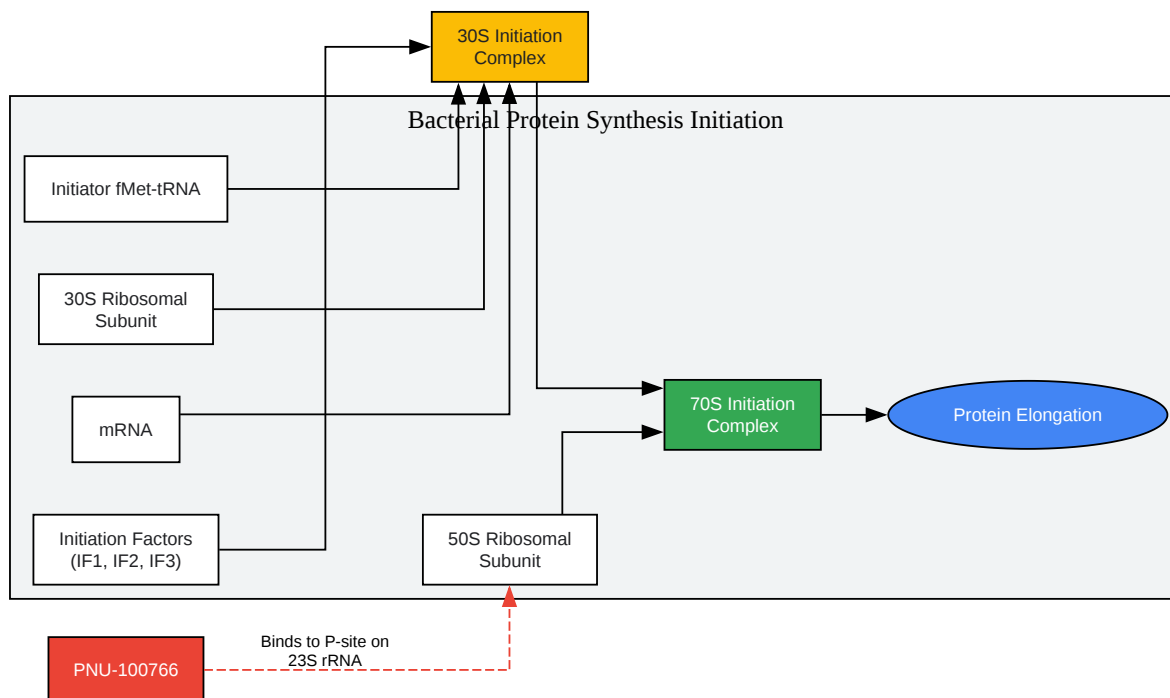
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1] This mechanism is distinct from many other classes of antibiotics, which allows it to be effective against strains that have developed resistance to other drugs.[2]

The primary target of PNU-100766 is the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] Specifically, it targets the P site within the peptidyl transferase center, which is crucial for the binding of the initiator tRNA (fMet-tRNA).[3] By binding to this site, PNU-100766 prevents the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against streptococci.[4]

Signaling Pathway of Inhibition

The following diagram illustrates the bacterial protein synthesis initiation pathway and the point of inhibition by PNU-100766.



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Bacterial protein synthesis initiation and PNU-100766 inhibition.

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for PNU-100766 (Linezolid) against a range of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (MSSA)	-	4
Staphylococcus aureus (MRSA)	-	4
Staphylococcus epidermidis (MSSE)	-	2
Staphylococcus epidermidis (MRSE)	-	2
Enterococcus faecalis	-	4
Enterococcus faecium	-	4
Streptococcus pyogenes	-	2
Streptococcus pneumoniae	-	1
Nocardia brasiliensis	1	2

Data for PNU-100766 (Linezolid) from various in vitro studies.[\[4\]](#)[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activity and mechanism of PNU-100766.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of PNU-100766 against a specific bacterial strain.

- Preparation of Inoculum:
 - From a fresh culture (e.g., 18-24 hours on an agar plate), select 3-5 colonies of the test bacterium.

- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of PNU-100766 Dilutions:
 - Prepare a stock solution of PNU-100766 in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate containing the PNU-100766 dilutions.
 - Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
 - Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of PNU-100766 that completely inhibits visible growth of the bacterium.

Cell-Free Translation Inhibition Assay

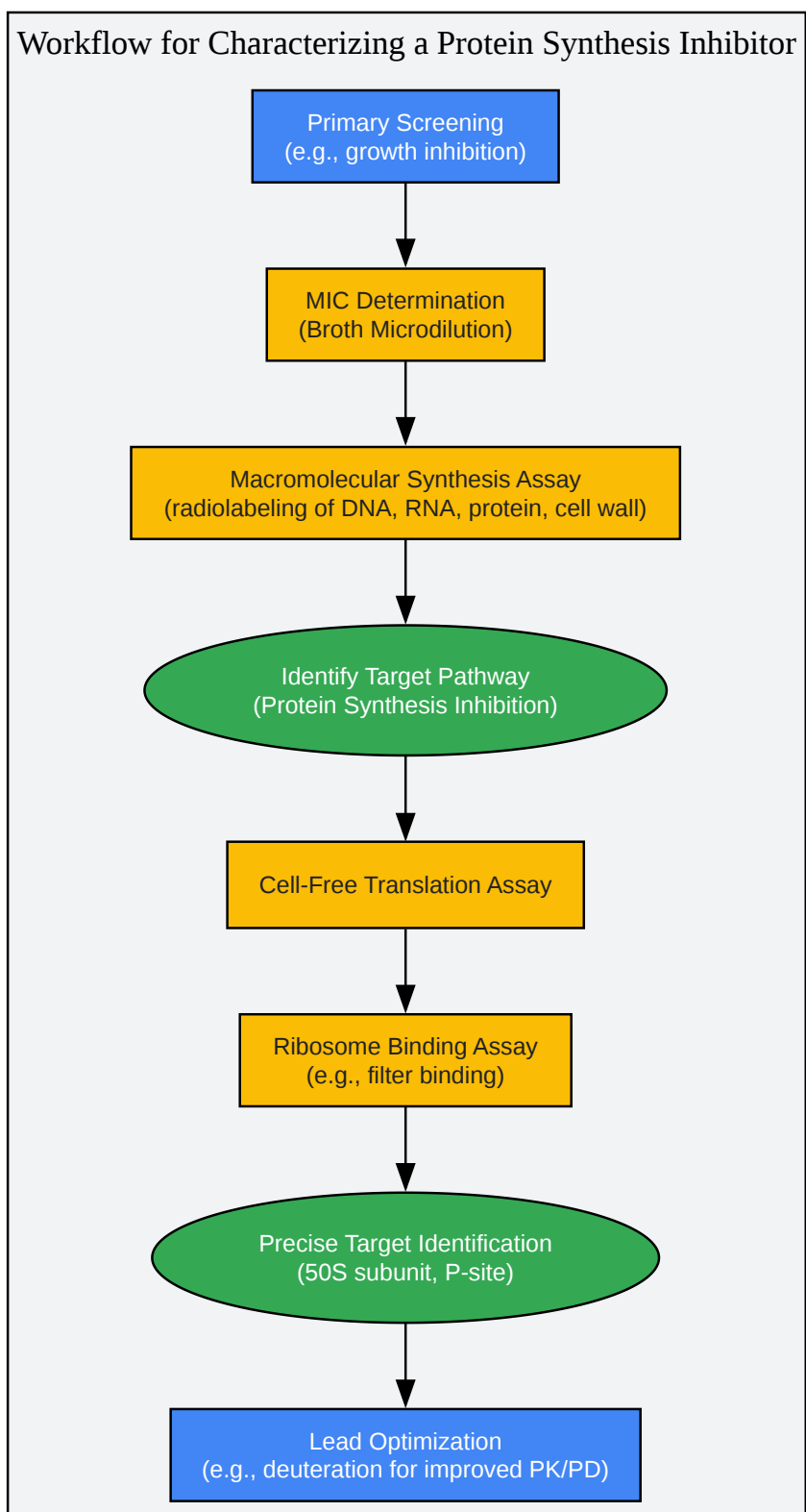
This assay determines the effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

- Preparation of S30 Extract:

- Culture a suitable bacterial strain (e.g., *E. coli*) to the mid-logarithmic phase of growth.
- Harvest the cells by centrifugation and wash them with a suitable buffer.
- Lyse the cells using a French press or sonication.
- Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant.
- Pre-incubate the S30 extract to degrade endogenous mRNA.
- Translation Reaction:
 - Set up the translation reaction mixture containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like ^{35}S -methionine), an energy source (ATP, GTP), and a template mRNA (e.g., encoding a reporter protein like luciferase).
 - Add varying concentrations of PNU-100766 to the reaction mixtures.
 - Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- Measurement of Protein Synthesis:
 - Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).
 - Collect the precipitated protein on a filter paper.
 - Wash the filter to remove unincorporated radiolabeled amino acids.
 - Measure the radioactivity of the precipitated protein using a scintillation counter.
 - The level of radioactivity is proportional to the amount of protein synthesized.
- Data Analysis:
 - Calculate the percentage of inhibition of protein synthesis for each concentration of PNU-100766 compared to a no-drug control.
 - Determine the IC_{50} value, which is the concentration of PNU-100766 that inhibits protein synthesis by 50%.[6]

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for identifying and characterizing a novel antibiotic that targets bacterial protein synthesis, using PNU-100766 as an example.



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Characterization workflow for a protein synthesis inhibiting antibiotic.

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